molecular formula C11H15F2NO B13271155 1-{[(3,4-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(3,4-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13271155
M. Wt: 215.24 g/mol
InChI Key: RSMGUTSHQNCIKY-UHFFFAOYSA-N
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Description

1-{[(3,4-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluorophenyl group attached to an amino alcohol structure

Preparation Methods

The synthesis of 1-{[(3,4-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol can be achieved through several routes. One common method involves the reaction of 3,4-difluorobenzylamine with acetone in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of the desired compound.

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product. These methods often incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

1-{[(3,4-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

1-{[(3,4-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-{[(3,4-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{[(3,4-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol can be compared with other similar compounds, such as:

    1-Amino-2-methyl-2-propanol: This compound lacks the difluorophenyl group, resulting in different chemical and biological properties.

    3,4-Difluorobenzylamine: This compound contains the difluorophenyl group but lacks the amino alcohol structure, leading to distinct reactivity and applications.

    2-Amino-2-methyl-1-propanol:

The uniqueness of this compound lies in its combination of the difluorophenyl group and the amino alcohol structure, which imparts specific chemical and biological properties not found in the other compounds.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

1-[(3,4-difluorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H15F2NO/c1-11(2,15)7-14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3

InChI Key

RSMGUTSHQNCIKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC(=C(C=C1)F)F)O

Origin of Product

United States

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